![molecular formula C23H18ClN3O3 B2568093 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 428448-83-3](/img/structure/B2568093.png)
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide
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Description
“N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C23H18ClN3O3 . It is used for research purposes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 419.86. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its functional groups .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
Anticancer Activity
8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities, including anticancer effects . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Antifungal Activity
In addition to their antimicrobial and anticancer activities, 8-hydroxyquinoline derivatives also exhibit antifungal effects . This makes them valuable in the development of new antifungal drugs .
Alzheimer’s Disease Treatment
8-Hydroxyquinoline derivatives have been studied for their potential in the treatment of Alzheimer’s disease . Their unique chemical structure and diverse biological activities make them promising candidates for the development of drugs against this neurodegenerative disease .
Synthesis of Other Compounds
The selective sulfonylation reaction is essential for the synthesis of title products III . This indicates that N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide could be used in the synthesis of other compounds .
properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-16-8-6-14(7-9-16)20(27-23(29)15-4-2-10-25-13-15)18-12-19(24)17-5-3-11-26-21(17)22(18)28/h2-13,20,28H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVXTSAXGOKBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
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